
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride
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Overview
Description
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride is a chemical compound with a unique structure that includes a dioxolane ring and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride typically involves the reaction of a dioxolane derivative with an aminomethyl group under specific conditions. The reaction conditions often include the use of solvents such as methanol or water, and the process may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: The compound can participate in substitution reactions where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, leading to various biological effects. The dioxolane ring may also play a role in stabilizing the compound and enhancing its activity.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one: This compound is similar but lacks the hydrochloride component.
4-[(2R,4S)-4-(aminomethyl)-1,3-dioxolan-2-yl]-N,N-dimethylaniline: Another compound with a similar dioxolane structure but different functional groups.
Uniqueness
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride is unique due to its specific combination of the dioxolane ring and aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
(4S)-4-(Aminomethyl)-1,3-dioxolan-2-one;hydrochloride is a compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.
- Molecular Formula : C₄H₇N₁O₃·HCl
- SMILES : C1C@HCN
- InChIKey : TXLRZWSSXIZVGD-GSVOUGTGSA-N
Biological Activity Overview
Research indicates that 1,3-dioxolane derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. The specific biological activities of this compound have been investigated in several studies.
Antibacterial Activity
A study on various 1,3-dioxolane compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The antibacterial efficacy was evaluated using Minimum Inhibitory Concentration (MIC) values, with some compounds showing MIC values as low as 625 µg/mL against S. aureus .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1 | S. aureus | 625 |
2 | P. aeruginosa | 1250 |
3 | E. faecalis | 625 |
Antifungal Activity
The antifungal properties of this compound were also highlighted in studies where it exhibited activity against Candida albicans. Most tested compounds showed excellent antifungal activity, with notable effectiveness against pathogenic fungi .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the dioxolane ring structure is believed to play a crucial role in its interaction with microbial cell membranes or enzymes involved in cell wall synthesis.
Case Studies
Several case studies have explored the therapeutic potential of dioxolane derivatives:
- Antimicrobial Efficacy : A comparative study showed that certain dioxolane derivatives had enhanced antimicrobial properties when combined with other agents, indicating potential for synergistic effects in treatment protocols .
- Pharmaceutical Applications : Research has indicated that dioxolane derivatives can serve as effective intermediates in drug synthesis, particularly in developing new antibiotics and antifungal agents .
Properties
IUPAC Name |
(4S)-4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNJWOUYKEXMP-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)O1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.